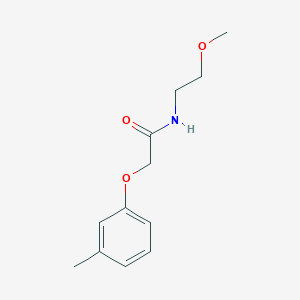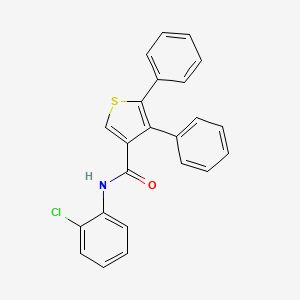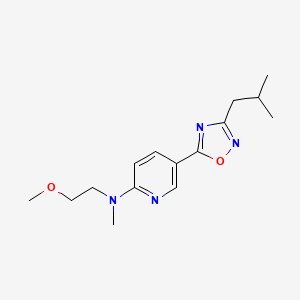
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA-Na is a sodium salt of 2-(3-methylphenoxy)-N-(2-methoxyethyl)acetamide, which is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This compound is also thought to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in the inflammatory response. This compound has been shown to have a low toxicity profile and is well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide in lab experiments is its low toxicity profile and high solubility in water and ethanol. However, one of the limitations of using this compound is its limited stability in solution, which may affect the reproducibility of experimental results.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound as a treatment for neuropathic pain in humans. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential use as a herbicide and growth regulator for plants.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-(2-methoxyethoxy)ethylamine in the presence of sodium hydroxide. The reaction results in the formation of this compound, which is then purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. In agriculture, this compound has been investigated for its potential use as a herbicide and as a growth regulator for plants. In material science, this compound has been studied for its potential use as a surfactant and as a template for the synthesis of nanoparticles.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-9-12(14)13-6-7-15-2/h3-5,8H,6-7,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWWEOFUZSKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)

![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
